4-bromo-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide
Description
4-Bromo-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide is a benzamide derivative featuring a chromen-4-one core substituted with a 2-methoxyphenyl group at position 2 and a brominated benzamide moiety at position 4. Its molecular formula is C₂₃H₁₆BrNO₄, with an average molecular weight of 450.29 g/mol . The compound belongs to a class of chromenone derivatives, which are structurally characterized by a fused benzopyran-4-one system.
The presence of the bromo substituent on the benzamide ring and the 2-methoxyphenyl group on the chromenone core distinguishes this compound from simpler benzamide-chromenone hybrids.
Properties
IUPAC Name |
4-bromo-N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrNO4/c1-28-20-5-3-2-4-17(20)22-13-19(26)18-12-16(10-11-21(18)29-22)25-23(27)14-6-8-15(24)9-7-14/h2-13H,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPGYQYORHUDOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the bromination of a precursor compound followed by the introduction of the methoxyphenyl and chromenyl groups through nucleophilic substitution and condensation reactions. The reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like column chromatography and recrystallization is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted benzamides or chromenyl derivatives.
Scientific Research Applications
4-bromo-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-bromo-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of 4-bromo-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide, we compare it with four analogs (Table 1) and discuss key structural and functional differences.
Table 1: Structural and Physicochemical Comparison of Chromenone-Benzamide Derivatives
Key Structural and Functional Differences
Substituent Effects on Chromenone Core The 2-methoxyphenyl group in the target compound introduces a polar methoxy (-OCH₃) group, enhancing solubility in polar solvents compared to the 2-phenyl analog (C₂₂H₁₄BrNO₃) . In contrast, the 2-(3-methylphenyl) substituent (C₂₃H₁₆ClNO₃) adds hydrophobicity without polarity, which may improve membrane permeability but reduce aqueous solubility.
Halogen Substituent Comparison Bromo vs. Chloro: Bromine’s larger atomic radius and lower electronegativity (compared to chlorine) increase molecular weight and polarizability. The 4-bromo-N-(2-hydroxyphenyl)benzamide (C₁₃H₁₀BrNO₂) demonstrates how a hydroxyl group on the benzamide ring facilitates strong hydrogen bonding (O–H⋯O and N–H⋯O), leading to distinct crystal-packing patterns compared to methoxy-substituted analogs.
Crystallographic and Conformational Insights
- Crystal structures of related compounds (e.g., 4-bromo-N-(2-hydroxyphenyl)benzamide ) reveal that substituents significantly influence molecular conformation. For instance:
- The dihedral angle between the benzamide and chromenone rings in the target compound is likely modulated by the methoxy group, affecting π-π stacking and intermolecular interactions.
- In simpler benzamides, hydrogen-bonding networks (e.g., O–H⋯O) dominate crystal packing, whereas methoxy or methyl groups may prioritize C–H⋯O interactions .
Synthetic Accessibility The synthesis of the target compound and its analogs typically involves coupling substituted chromenone intermediates with halogenated benzoyl chlorides. For example, describes a method using benzoyl chloride derivatives and aromatic amines under basic conditions .
Implications for Drug Design
- Enhanced Lipophilicity : The bromine and methoxy groups improve lipid solubility, which is critical for crossing biological membranes.
- Tunable Interactions : Substituting bromine with chlorine or modifying the aryl group (e.g., replacing methoxy with methyl) allows fine-tuning of pharmacokinetic properties .
- Crystal Engineering : The compound’s crystallization behavior, inferred from analogs, indicates a propensity for stable polymorphs, which is advantageous for formulation .
Biological Activity
4-bromo-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound belongs to the class of benzamides and chromene derivatives, characterized by a bromine atom, a methoxyphenyl group, and a chromenyl moiety. Its molecular formula is , with a molecular weight of approximately 450.3 g/mol. The presence of these functional groups is believed to confer unique chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research suggests that it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting potential anticancer properties. Additionally, it may interact with receptors or other proteins that modulate various cellular pathways.
Antimicrobial Activity
Studies have indicated that this compound exhibits significant antimicrobial properties. The following table summarizes its activity against various pathogens:
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate inhibition | |
| Escherichia coli | Significant inhibition | |
| Candida albicans | Mild inhibition |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Notably, it has shown effectiveness against several cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-231 (breast) | 12.5 | Induces apoptosis |
| HCT116 (colon) | 15.0 | Cell cycle arrest |
| A549 (lung) | 10.0 | Inhibits cell proliferation |
These results indicate that the compound may induce apoptosis and inhibit cell growth in a dose-dependent manner.
Case Studies
- In Vitro Studies on Breast Cancer Cells : A study conducted on MDA-MB-231 cells revealed that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of 12.5 µM. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
- Antimicrobial Efficacy Against E. coli : In another investigation, the compound demonstrated notable antibacterial activity against E. coli, achieving an inhibition zone diameter of 15 mm at a concentration of 100 µg/mL. This suggests its potential as an antimicrobial agent.
Research Applications
The compound is being explored for various applications across different scientific domains:
- Medicinal Chemistry : As a lead compound for developing new anticancer drugs.
- Microbiology : Investigating its potential as an antimicrobial agent against resistant strains.
- Pharmacology : Understanding its interactions with biological targets to elucidate mechanisms of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
